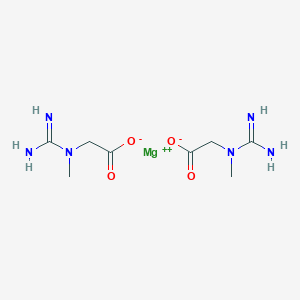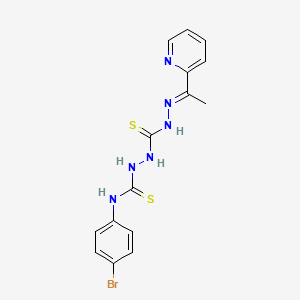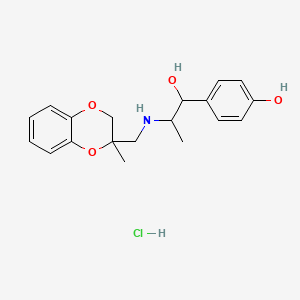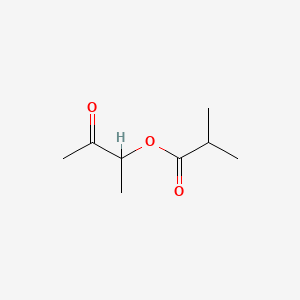
1-Methyl-2-oxopropyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxopropyl isobutyrate is an organic compound with the molecular formula C8H14O3 It is a member of the ester family, characterized by the presence of an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxopropyl isobutyrate can be synthesized through esterification reactions. One common method involves the reaction of isobutyric acid with 1-methyl-2-oxopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-oxopropyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxopropyl isobutyrate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.
Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-oxopropyl isobutyrate involves its interaction with specific molecular targets. In biochemical contexts, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon enzymatic cleavage.
Comparación Con Compuestos Similares
1-Methyl-2-oxopropyl butyrate: Similar in structure but with a different alkyl chain length.
Methyl isobutyrate: Another ester with a simpler structure and different reactivity.
Uniqueness: 1-Methyl-2-oxopropyl isobutyrate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
85508-09-4 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3-oxobutan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)8(10)11-7(4)6(3)9/h5,7H,1-4H3 |
Clave InChI |
GHZUTKPCCBPMOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)
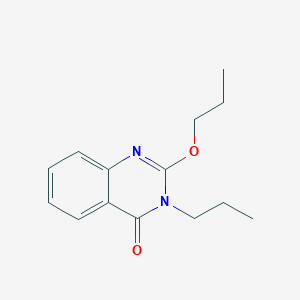

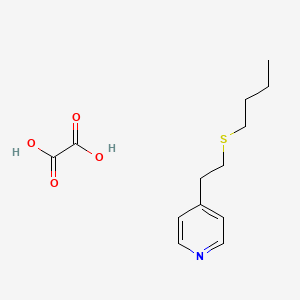
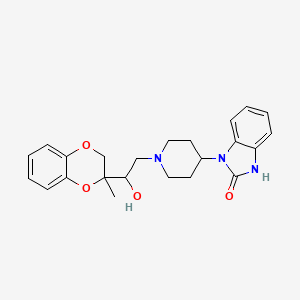
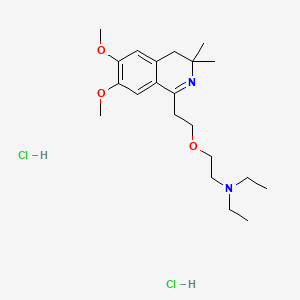
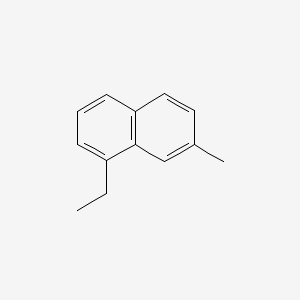
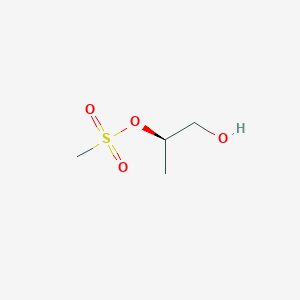
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
